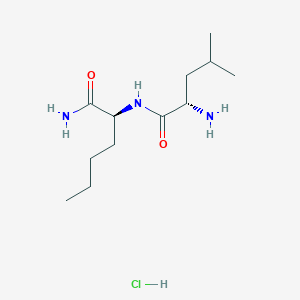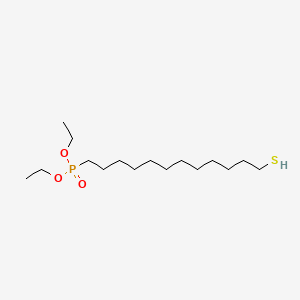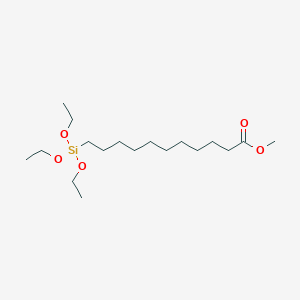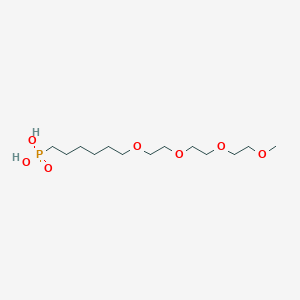![molecular formula C12H27O7P B6342920 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid CAS No. 1049677-14-6](/img/structure/B6342920.png)
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid is a chemical compound with the molecular formula C12H27O7P and a molecular weight of 314.31 g/mol . This compound is characterized by its phosphonic acid group and multiple ethoxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid typically involves the reaction of hexylphosphonic acid with ethylene glycol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may yield different phosphonic acid compounds with altered functional groups.
Substitution: The ethoxy groups can undergo substitution reactions with various reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid has several scientific research applications:
Surface Modification: The compound’s hydrophilic nature makes it suitable for modifying surfaces to enhance wettability and reduce biofouling.
Organic Synthesis: It serves as a reagent in coupling reactions and catalysis, aiding in the development of new materials and pharmaceuticals.
Drug Delivery:
Mécanisme D'action
The mechanism of action of 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This interaction can lead to the modification of surface properties, inhibition of biofouling, and facilitation of coupling reactions in organic synthesis. The pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid can be compared with similar compounds such as:
Octaethylene glycol: Similar in having multiple ethoxy groups but lacks the phosphonic acid group.
(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid: A closely related compound with similar structure and applications.
The uniqueness of this compound lies in its combination of hydrophilic ethoxy groups and the functional phosphonic acid group, which provides distinct chemical properties and applications.
Propriétés
IUPAC Name |
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O7P/c13-5-7-18-9-11-19-10-8-17-6-3-1-2-4-12-20(14,15)16/h13H,1-12H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJUSIUEGSNSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCP(=O)(O)O)CCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669814 |
Source


|
| Record name | (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-14-6 |
Source


|
| Record name | (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B6342838.png)



![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)






